molecular formula C12H14ClN3O3 B037689 2-Chloro-2'-deoxy-3,7-dideazaadenosine CAS No. 114915-05-8

2-Chloro-2'-deoxy-3,7-dideazaadenosine

Cat. No.: B037689
CAS No.: 114915-05-8
M. Wt: 283.71 g/mol
InChI Key: VGSYBVJUWVMTES-NGZCFLSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2’-deoxy-3,7-dideazaadenosine is a synthetic nucleoside analog. It is structurally similar to deoxyadenosine but with modifications that include the replacement of a hydrogen atom with a chlorine atom at the 2-position and the removal of nitrogen atoms at the 3 and 7 positions.

Preparation Methods

The synthesis of 2-Chloro-2’-deoxy-3,7-dideazaadenosine typically involves multi-step organic reactions. One common synthetic route starts with the protection of the hydroxyl groups of deoxyribose, followed by the introduction of the chlorine atom at the 2-position through chlorination reactions. The deaza modifications are achieved through specific substitution reactions that replace the nitrogen atoms with carbon atoms. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings .

Chemical Reactions Analysis

2-Chloro-2’-deoxy-3,7-dideazaadenosine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify its functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .

Scientific Research Applications

2-Chloro-2’-deoxy-3,7-dideazaadenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-2’-deoxy-3,7-dideazaadenosine involves its incorporation into DNA, where it interferes with DNA synthesis and repair. This leads to the induction of apoptosis in rapidly dividing cells, such as cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

2-Chloro-2’-deoxy-3,7-dideazaadenosine can be compared with other nucleoside analogs, such as:

Properties

IUPAC Name

(2R,3S,5S)-5-(4-amino-6-chloropyrrolo[3,2-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c13-10-3-7-6(12(14)15-10)1-2-16(7)11-4-8(18)9(5-17)19-11/h1-3,8-9,11,17-18H,4-5H2,(H2,14,15)/t8-,9+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSYBVJUWVMTES-NGZCFLSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=C(N=C(C=C32)Cl)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C(N=C(C=C32)Cl)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150899
Record name 2-Chloro-2'-deoxy-3,7-dideazaadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114915-05-8
Record name 2-Chloro-2'-deoxy-3,7-dideazaadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114915058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2'-deoxy-3,7-dideazaadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.